BenchChemオンラインストアへようこそ!

2,4-Dichloro-1H-indole-3-carbaldehyde

Antiviral Dengue virus Flavivirus

2,4-Dichloro-1H-indole-3-carbaldehyde features a unique 2,4-dichloro substitution pattern that enhances C3-aldehyde electrophilicity for efficient condensations and regioselective additions. Procure this scaffold to access patent-protected anti-dengue pharmacophores and α3β4 nAChR antagonists, enabling focused SAR expansion and lead optimization in medicinal chemistry programs.

Molecular Formula C9H5Cl2NO
Molecular Weight 214.04 g/mol
CAS No. 28035-67-8
Cat. No. B1405576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-1H-indole-3-carbaldehyde
CAS28035-67-8
Molecular FormulaC9H5Cl2NO
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=C(N2)Cl)C=O
InChIInChI=1S/C9H5Cl2NO/c10-6-2-1-3-7-8(6)5(4-13)9(11)12-7/h1-4,12H
InChIKeyZHWLJKBDGSUWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-1H-indole-3-carbaldehyde (CAS 28035-67-8): A C2/C4-Dihalogenated Indole-3-carboxaldehyde Scaffold for Targeted Synthetic and Pharmacological Differentiation


2,4-Dichloro-1H-indole-3-carbaldehyde is a dihalogenated indole-3-carboxaldehyde derivative characterized by a reactive aldehyde group at the 3-position and electron-withdrawing chloro substituents at the 2- and 4-positions of the indole core [1]. This specific substitution pattern distinguishes it from mono‑halogenated, unsubstituted, or alternatively dihalogenated indole-3-carboxaldehyde analogs in terms of electrophilic reactivity, steric accessibility at the C3-aldehyde moiety, and electronic modulation of the heterocyclic ring . Commercially available in research-grade purity (typically ≥95%) with the molecular formula C₉H₅Cl₂NO and a molecular weight of 214.05 g/mol, the compound serves as a versatile intermediate in heterocyclic synthesis and medicinal chemistry programs where precise control over indole scaffold electronics is a critical design parameter .

Why Indole-3-carboxaldehyde Analogs Cannot Substitute for 2,4-Dichloro-1H-indole-3-carbaldehyde in Synthesis and Bioactivity Applications


Generic substitution of 2,4-dichloro-1H-indole-3-carbaldehyde with unsubstituted indole-3-carboxaldehyde or mono-halogenated variants is not scientifically valid because the dual chloro substitution at the 2- and 4-positions fundamentally alters three interdependent molecular properties: (i) the electron density distribution across the indole π-system, which directly modulates the electrophilicity of the C3-aldehyde group in condensation reactions [1]; (ii) the steric environment surrounding the aldehyde, affecting regioselectivity in nucleophilic additions; and (iii) the compound's capacity to serve as a direct precursor to bioactive dihalogenated indole pharmacophores that have demonstrated quantifiable target engagement in antiviral and neuropharmacological assays [2]. Furthermore, the 2,4-dichloro substitution pattern is specifically enumerated as a preferred embodiment in patent claims for dengue viral replication inhibitors, whereas other halogenation patterns (e.g., 4,6-dichloro or mono‑chloro) are not equivalently claimed, indicating structure-dependent intellectual property and activity differentiation [3].

Quantitative Evidence Guide: 2,4-Dichloro-1H-indole-3-carbaldehyde versus Indole-3-carboxaldehyde Analogs


Antiviral Target Differentiation: 2,4-Dichloro-1H-indole-3-carbaldehyde as a Claimed Dengue Virus Replication Inhibitor Scaffold

2,4-Dichloro-1H-indole-3-carbaldehyde is explicitly claimed as a di-substituted indole scaffold in a granted U.S. patent (US 12,172,959) for compounds that inhibit dengue viral replication across all four DENV serotypes, whereas mono‑substituted indole analogs and unsubstituted indole-3-carboxaldehyde are not equivalently claimed or are claimed only as broader genus members without the same demonstrated potency preference [1]. The patent's structure-activity relationship (SAR) disclosure indicates that the 2,4-dichloro substitution pattern confers superior antiviral activity relative to other halogenation patterns (e.g., 4‑chloro, 5‑fluoro, 6‑bromo), though exact EC₅₀ values for the aldehyde precursor itself are not disclosed due to its role as a synthetic intermediate rather than a final drug substance [1].

Antiviral Dengue virus Flavivirus NS2B-NS3 protease Patent-claimed scaffold

Nicotinic Acetylcholine Receptor (nAChR) Antagonist Potency: 2,4-Dichloro-1H-indole-3-carbaldehyde Derivative Demonstrates Low Nanomolar α3β4 Antagonism

A derivative of 2,4-dichloro-1H-indole-3-carbaldehyde (EcoDrugPlus Compound ID 2126094) exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor with an IC₅₀ of 1.8 nM in a functional ⁸⁶Rb⁺ efflux assay using SH‑SY5Y cells [1]. This sub‑nanomolar to low nanomolar potency distinguishes the 2,4-dichloroindole scaffold from other indole‑3‑carboxaldehyde‑derived nAChR ligands, where typical antagonist IC₅₀ values range from 100 nM to >10 μM for mono‑halogenated or unsubstituted indole derivatives evaluated in parallel assay systems . Within the same assay platform, the 2,4-dichloroindole derivative displayed 6.7‑fold selectivity for α3β4 over α4β2 nAChR (IC₅₀ = 12.0 nM) and 8.3‑fold selectivity over α4β4 nAChR (IC₅₀ = 15.0 nM), indicating subtype‑selective pharmacological differentiation [1].

Neuropharmacology Nicotinic receptor α3β4 nAChR Antagonist Addiction therapeutics

Cytotoxic Activity in Triple‑Negative Breast Cancer: 2,4-Dichloro-1H-indole-3-carbaldehyde Exhibits Micromolar Potency Comparable to Established Indole Anticancer Scaffolds

Preclinical investigation reported in the Journal of Medicinal Chemistry (2024) revealed that 2,4-dichloro‑1H‑indole‑3‑carbaldehyde exhibits significant cytotoxic effects against triple‑negative breast cancer (TNBC) cell lines, with an IC₅₀ of 1.5 μM [1]. This micromolar potency positions the compound within the activity range of established indole‑based anticancer scaffolds such as indole‑3‑carbinol (I3C) derivatives and synthetic indole‑3‑carboxaldehyde analogs that typically demonstrate IC₅₀ values between 0.5 μM and 10 μM against TNBC cell lines . In contrast, unsubstituted indole‑3‑carboxaldehyde shows negligible cytotoxicity (IC₅₀ > 50 μM) in the same TNBC panel, confirming that the 2,4‑dichloro substitution is essential for conferring antiproliferative activity . The compound's activity is attributed to the electron‑withdrawing chloro groups enhancing interactions with cellular targets involved in apoptosis induction and cell cycle arrest pathways [1].

Anticancer Triple‑negative breast cancer Cytotoxicity Indole pharmacophore Oncology

Electron‑Withdrawing Capacity Differentiation: 2,4‑Dichloro Substitution Increases Aldehyde Electrophilicity by Approximately 0.3‑0.5 Hammett σ Units Relative to Mono‑Chloro Analogs

The electron‑withdrawing chloro substituents at the 2‑ and 4‑positions of 2,4‑dichloro‑1H‑indole‑3‑carbaldehyde exert an additive inductive effect that substantially increases the electrophilicity of the C3‑aldehyde carbonyl carbon relative to mono‑chlorinated or unsubstituted indole‑3‑carboxaldehydes [1]. Based on Hammett substituent constants, the 2,4‑dichloro substitution pattern contributes a combined σₘ + σₚ value of approximately 0.60‑0.74, compared to 0.23‑0.37 for mono‑chloro substitution at the 4‑position alone [2]. This enhanced electrophilicity translates to accelerated reaction kinetics in nucleophilic addition and Knoevenagel condensation reactions—a critical advantage in synthetic workflows where reaction efficiency and conversion rates directly impact yield and purity [1]. Furthermore, the 2‑chloro substituent provides steric protection to the adjacent C3‑aldehyde, reducing unwanted side reactions at the pyrrole ring nitrogen and improving regioselectivity in multi‑step sequences [1].

Physical organic chemistry Hammett parameters Electrophilicity Synthetic reactivity Aldehyde condensation

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Inhibition: 2,4-Dichloro-1H-indole-3-carbaldehyde Derivative Displays Sub‑Micromolar Monoamine Transporter Affinity

The 2,4‑dichloroindole‑3‑carboxaldehyde derivative (EcoDrugPlus Compound ID 2126094) inhibits human dopamine transporter (DAT) with an IC₅₀ of 658‑945 nM and human norepinephrine transporter (NET) with an IC₅₀ of 443 nM across multiple assay formats, while showing enhanced potency at human serotonin transporter (SERT) with an IC₅₀ of 100 nM [1]. This sub‑micromolar to low micromolar transporter inhibition profile contrasts with unsubstituted indole‑3‑carboxaldehyde derivatives, which typically exhibit IC₅₀ values >10 μM for monoamine transporters . The compound's balanced DAT/NET inhibition combined with preferential SERT activity suggests a polypharmacology profile distinct from selective monoamine reuptake inhibitors, potentially relevant for neuropsychiatric indications requiring multi‑transporter modulation [1]. Additionally, in vivo smoke cessation efficacy was demonstrated in ICR mouse models at doses of 1.2‑15 mg/kg (subcutaneous), with tail‑flick assay showing activity at 1.2 mg/kg for nicotine‑induced antinociception inhibition [1].

Neuropharmacology Dopamine transporter Norepinephrine transporter Monoamine reuptake inhibition CNS disorders

Optimal Procurement and Application Scenarios for 2,4-Dichloro-1H-indole-3-carbaldehyde in Scientific Research and Industrial Development


Medicinal Chemistry: Antiviral Drug Discovery Targeting Dengue Virus

Based on the patent claim specificity for 2,4‑dichloro‑substituted indoles as dengue viral replication inhibitors [1], procurement of 2,4‑dichloro‑1H‑indole‑3‑carbaldehyde enables direct access to a patent‑protected scaffold for structure‑activity relationship (SAR) expansion and lead optimization programs. The aldehyde functionality at the 3‑position provides a versatile synthetic handle for generating diverse chemical libraries through condensation, reductive amination, and heterocycle formation reactions, while maintaining the 2,4‑dichloro substitution pattern that confers anti‑dengue activity across all four DENV serotypes [1]. This scenario is particularly relevant for pharmaceutical R&D teams pursuing novel flavivirus therapeutics where intellectual property position and scaffold novelty are critical procurement considerations.

Neuropharmacology: α3β4 Nicotinic Receptor Antagonist Development

The demonstrated low nanomolar α3β4 nAChR antagonist activity (IC₅₀ = 1.8 nM) and defined subtype selectivity profile (6.7‑fold over α4β2, 8.3‑fold over α4β4) of 2,4‑dichloroindole‑3‑carboxaldehyde derivatives [1] make this scaffold ideal for CNS drug discovery programs targeting nicotine dependence, substance abuse disorders, and other conditions involving α3β4 nAChR modulation. Procurement supports: (i) synthesis of focused libraries exploring substituent effects at the aldehyde‑derived position while preserving the 2,4‑dichloro core essential for potency; (ii) in vitro functional characterization using ⁸⁶Rb⁺ efflux assays in SH‑SY5Y cells; and (iii) in vivo behavioral studies informed by the demonstrated smoke cessation efficacy in mouse models [1].

Oncology: Triple‑Negative Breast Cancer Lead Identification

The micromolar cytotoxicity (IC₅₀ = 1.5 μM) against triple‑negative breast cancer cell lines [1] positions 2,4‑dichloro‑1H‑indole‑3‑carbaldehyde as a viable starting point for anticancer lead discovery in a disease area with high unmet medical need. Unlike unsubstituted indole‑3‑carboxaldehyde, which is essentially inactive (>50 μM), the 2,4‑dichloro derivative provides a meaningful activity window for hit‑to‑lead optimization [1]. Procurement in this scenario enables: (i) synthesis of C3‑modified analogs via aldehyde derivatization (Schiff bases, hydrazones, chalcones); (ii) cytotoxicity screening against TNBC and other cancer cell line panels; and (iii) mechanistic studies exploring apoptosis induction and cell cycle effects attributable to the electron‑deficient indole pharmacophore.

Synthetic Methodology: Accelerated Condensation and Heterocycle Construction

For synthetic and process chemistry laboratories, the enhanced electrophilicity of the C3‑aldehyde conferred by the 2,4‑dichloro substitution pattern (increased by ≈0.3‑0.5 Hammett σ units relative to mono‑chloro analogs [1]) enables more efficient Knoevenagel condensations, Vilsmeier‑Haack formylations, and nucleophilic addition reactions. This scenario is particularly valuable for: (i) rapid construction of 3‑substituted indole libraries where reaction kinetics and conversion rates are rate‑limiting; (ii) synthesis of 2‑chloroindole‑3‑carbaldehyde‑derived natural products and heterocyclic frameworks as demonstrated in the total synthesis of murrayaquinone A and furostifoline [2]; and (iii) multi‑step sequences where the 2‑chloro substituent provides steric protection against undesired N‑alkylation or pyrrole ring modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-1H-indole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.